molecular formula C23H28ClN3O3S B2808418 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1330402-99-7

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2808418
CAS No.: 1330402-99-7
M. Wt: 462.01
InChI Key: FNLPBTJDNVKLNG-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzo[d]thiazole ring, a morpholinoethyl group, and a phenylpropanamide moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic conditions to form the 5-methoxybenzo[d]thiazole core.

    Attachment of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinoethyl group.

    Formation of the Phenylpropanamide Moiety: The final step involves the acylation of the intermediate with 3-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzo[d]thiazole ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond in the compound can be reduced to an amine under strong reducing conditions.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzo[d]thiazole-2-carboxylic acid derivatives.

    Reduction: Formation of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its solubility in aqueous solutions makes it suitable for in vitro assays.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and morpholinoethyl group could play crucial roles in binding to these targets, while the phenylpropanamide moiety might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-phenylpropanamide hydrochloride
  • N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)-3-phenylpropanamide hydrochloride

Uniqueness

Compared to similar compounds, N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride may exhibit unique properties due to the presence of the morpholinoethyl group. This group can influence the compound’s solubility, stability, and interaction with biological targets, potentially making it more effective in certain applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-21-20(17-19)24-23(30-21)26(12-11-25-13-15-29-16-14-25)22(27)10-7-18-5-3-2-4-6-18;/h2-6,8-9,17H,7,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLPBTJDNVKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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